molecular formula C11H13N3O B1307299 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 957313-52-9

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1307299
CAS No.: 957313-52-9
M. Wt: 203.24 g/mol
InChI Key: AMWRJPGIOAAWNS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a methoxyphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart is its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets .

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-11(12)7-9(13-14)8-5-3-4-6-10(8)15-2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWRJPGIOAAWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390239
Record name 3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957313-52-9
Record name 3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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